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molecular formula C7H10N2O B1295932 5-Amino-2-methoxy-4-picoline CAS No. 6635-91-2

5-Amino-2-methoxy-4-picoline

Cat. No. B1295932
M. Wt: 138.17 g/mol
InChI Key: PADDNCJJHROILV-UHFFFAOYSA-N
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Patent
US08901141B2

Procedure details

A mixture of 2-methoxy-4-methyl-5-nitropyridine 4-Methyl-5-nitro-2-pyrrolidin-1-ylpyridine (1.68 g, 10.0 mmol) and 10% palladium on carbon (168 mg) in tetrahydrofuran (10 mL) was stirred under hydrogen atmosphere at room temperature for 6 hr. Catalyst was removed by filtration and the filtrate was concentrated in vacuo to give the title compound (1.31 g, 9.49 mmol, 95%) as a pale brown solid.
Name
2-methoxy-4-methyl-5-nitropyridine 4-Methyl-5-nitro-2-pyrrolidin-1-ylpyridine
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
168 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
CC1C([N+]([O-])=O)=CN=C(N2CCCC2)C=1.[CH3:16][O:17][C:18]1[CH:23]=[C:22]([CH3:24])[C:21]([N+:25]([O-])=O)=[CH:20][N:19]=1>[Pd].O1CCCC1>[CH3:16][O:17][C:18]1[N:19]=[CH:20][C:21]([NH2:25])=[C:22]([CH3:24])[CH:23]=1 |f:0.1|

Inputs

Step One
Name
2-methoxy-4-methyl-5-nitropyridine 4-Methyl-5-nitro-2-pyrrolidin-1-ylpyridine
Quantity
1.68 g
Type
reactant
Smiles
CC1=CC(=NC=C1[N+](=O)[O-])N1CCCC1.COC1=NC=C(C(=C1)C)[N+](=O)[O-]
Name
Quantity
168 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under hydrogen atmosphere at room temperature for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC1=CC(=C(C=N1)N)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.49 mmol
AMOUNT: MASS 1.31 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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